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Compound of Interest

Compound Name: Vildagliptin N-oxide

Cat. No.: B15382387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the toxicological

assessment of Vildagliptin N-oxide. It is important to note that as of the date of this

publication, publicly available toxicological data specifically for Vildagliptin N-oxide is limited.

Therefore, this guide synthesizes information on the parent compound, vildagliptin, regulatory

guidelines for drug metabolite safety testing, and standard toxicological methodologies to

propose a robust evaluation strategy.

Introduction
Vildagliptin is an oral hypoglycemic agent and a potent, selective inhibitor of dipeptidyl

peptidase-4 (DPP-4), widely used in the management of type 2 diabetes mellitus. During its

metabolism and potential degradation, various related substances, including Vildagliptin N-
oxide, may be formed. The safety assessment of such impurities and metabolites is a critical

component of the overall nonclinical safety evaluation of a drug product. This technical guide

outlines a systematic approach to the toxicological assessment of Vildagliptin N-oxide,

addressing the absence of direct data by leveraging established principles of toxicology and

regulatory expectations.

Vildagliptin N-oxide is a known impurity and potential metabolite of vildagliptin.[1][2][3] Its

chemical structure is provided in Figure 1. While the toxicological profile of the parent drug,

vildagliptin, is well-established, specific data on the N-oxide is scarce. A Material Safety Data
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Sheet for Vildagliptin N-oxide indicates "No data available" for hazard statements and

classifies it as a "Pharmaceutical related compound of unknown potency."[4]

Figure 1: Chemical Information for Vildagliptin N-oxide

Parameter Value

IUPAC Name

(2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r,

3R, 5R, 7S)-3-hydroxyadamantan-1-

yl)oxidoazane

Molecular Formula C17H25N3O3

Molecular Weight 319.4 g/mol

CAS Number Not Available

Data sourced from multiple chemical suppliers.[1][2][3]

Regulatory Framework for Metabolite Safety Testing
The US Food and Drug Administration (FDA) and the International Council for Harmonisation

(ICH) have established guidelines for the safety testing of drug metabolites, often referred to as

"Metabolite in Safety Testing" (MIST).[5][6] These guidelines are crucial for determining

whether a specific toxicological assessment of Vildagliptin N-oxide is warranted.

The core principle of MIST is to evaluate metabolites that are either unique to humans or are

present at disproportionately higher concentrations in humans compared to the animal species

used in nonclinical safety studies.[5] A key threshold is when a metabolite accounts for more

than 10% of the total drug-related material in circulation at steady state. If Vildagliptin N-oxide
is found to exceed this threshold in humans and its exposure is not adequately covered in

preclinical toxicology species, then dedicated safety studies for the N-oxide would be required.

Regulatory decision workflow for Vildagliptin N-oxide.

Toxicological Profile of Vildagliptin (Parent Drug)
The safety profile of vildagliptin has been extensively evaluated in a wide range of nonclinical

and clinical studies.[7]
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Table 1: Summary of Vildagliptin Toxicology

Toxicological Endpoint Summary of Findings

Acute Toxicity
Low acute toxicity. Oral TDLO in rats is reported

as 0.3 ml/kg.[8]

Repeat-Dose Toxicity

Generally well-tolerated in mice, rats, and dogs.

The gastrointestinal tract was identified as a

target organ in dogs at high doses.[9]

Genotoxicity

Vildagliptin was not found to be genotoxic in a

standard battery of in vitro and in vivo assays.[7]

[10]

Carcinogenicity

A 2-year carcinogenicity study in rats showed no

increase in overall tumor incidence at exposures

approximately 200 times that of humans.[7] A

slight increase in mammary adenocarcinomas

was observed in mice at very high doses.[7]

Reproductive Toxicity No evidence of teratogenicity.

Safety Pharmacology

No adverse effects on central nervous system

and cardiovascular function were observed in

dedicated studies.[9]

Studies on other impurities of vildagliptin, such as vildagliptin cyclic amidine, vildagliptin

diketopiperazine, and vildagliptin amide, have shown them to be non-mutagenic and non-

clastogenic in vitro.[10][11]

Proposed Experimental Protocols for Vildagliptin N-
oxide
Should dedicated toxicological studies for Vildagliptin N-oxide be deemed necessary, the

following standard protocols, based on regulatory guidelines, would be appropriate.

Genotoxicity Assessment
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A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic

potential.

Table 2: Proposed Genotoxicity Testing Protocol

Assay
Experimental
System

Metabolic
Activation

Concentration
s

Endpoint

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium

strains (e.g.,

TA98, TA100,

TA1535, TA1537)

and Escherichia

coli strain (e.g.,

WP2 uvrA)

With and without

rat liver S9

fraction

At least 5

concentrations,

up to 5000 µ

g/plate or

precipitate

Revertant

colonies

In Vitro

Mammalian

Chromosomal

Aberration Test

Human

peripheral blood

lymphocytes or

Chinese Hamster

Ovary (CHO)

cells

With and without

rat liver S9

fraction

At least 3

concentrations,

typically up to a

cytotoxic level

Structural and

numerical

chromosomal

aberrations

In Vitro

Mammalian Cell

Gene Mutation

Test (e.g., Mouse

Lymphoma

Assay)

L5178Y mouse

lymphoma cells

(TK locus)

With and without

rat liver S9

fraction

At least 4

concentrations
Mutant frequency

In Vivo

Micronucleus

Test (if in vitro

tests are

positive)

Rodent (mouse

or rat) bone

marrow or

peripheral blood

N/A

At least 3 dose

levels, up to the

maximum

tolerated dose

Frequency of

micronucleated

polychromatic

erythrocytes

In Vitro Cytotoxicity
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Initial assessment of cytotoxicity provides a dose range for subsequent in vitro assays.

Table 3: Proposed In Vitro Cytotoxicity Protocol

Assay Cell Line
Exposure
Duration

Concentration
s

Endpoint

Neutral Red

Uptake Assay

Murine fibroblast

cell line (e.g.,

3T3)

24 hours

Broad range

(e.g., 0.1 to 1000

µM)

Cell viability

(lysosomal

integrity)

MTT Reduction

Assay

Human

hepatoma cell

line (e.g.,

HepG2)

24 hours

Broad range

(e.g., 0.1 to 1000

µM)

Cell viability

(mitochondrial

activity)

A study on other vildagliptin impurities found cytotoxicity for one impurity (V2) in 3T3 cells.[12]

Repeat-Dose Toxicity
If significant concerns arise from genotoxicity or in vitro cytotoxicity studies, or if the metabolite

is present at high levels in humans, repeat-dose toxicity studies in a relevant animal species

would be necessary. The duration of these studies would depend on the intended duration of

clinical use of the parent drug.[6]

Proposed workflow for the toxicological assessment of Vildagliptin N-oxide.

Potential Signaling Pathways of Interest
The pharmacological and potential toxicological effects of a compound are often mediated

through specific signaling pathways. While the pathways for Vildagliptin N-oxide are

unknown, investigations could start with those known to be modulated by the parent drug,

vildagliptin.

Forced degradation studies have shown that vildagliptin degrades under oxidative conditions,

which could potentially lead to the formation of Vildagliptin N-oxide.[13][14][15] Therefore,

pathways related to oxidative stress are of high interest.
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Potential signaling pathways for investigation.

Conclusion
The toxicological assessment of Vildagliptin N-oxide is currently hampered by a lack of

specific data. However, a clear path forward can be established based on international

regulatory guidelines for drug metabolite safety testing. The initial and most critical step is to

determine the in vivo plasma concentrations of Vildagliptin N-oxide in humans relative to the

parent drug. If these concentrations are significant, the experimental protocols and workflow

outlined in this guide provide a robust framework for a thorough toxicological evaluation. The

well-characterized safety profile of the parent drug, vildagliptin, serves as a valuable

benchmark for these potential future studies. Researchers and drug development professionals

should prioritize the generation of exposure data to make an informed decision on the

necessity of a full toxicological workup for Vildagliptin N-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.pharmaffiliates.com/en/vildagliptin-n-oxide-pa220171014.html
https://www.cleanchemlab.com/msds_pdf/pdf/index_msds.php?hdtuerbcj=3588
https://www.tandfonline.com/doi/full/10.1080/17425255.2017.1364362
https://www.fda.gov/media/72279/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC5813467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5813467/
https://cdn.caymanchem.com/cdn/msds/14705m.pdf
https://www.tga.gov.au/sites/default/files/auspar-galvus.pdf
https://www.researchgate.net/publication/388230411_In_silico_and_in_vitro_evaluation_of_the_potential_genotoxic_impurities_of_vildagliptin
https://pubmed.ncbi.nlm.nih.gov/39836250/
https://pubmed.ncbi.nlm.nih.gov/39836250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6921383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6921383/
https://jefc.scholasticahq.com/article/13503-forced-degradation-studies-of-vildagliptin-raw-material-alone-and-in-the-presence-of-excipients-using-hplc-uv-analysis/attachment/37256.pdf
https://www.mdpi.com/1420-3049/26/18/5632
https://www.researchgate.net/publication/354681932_Comprehensive_Insight_into_Chemical_Stability_of_Important_Antidiabetic_Drug_Vildagliptin_Using_Chromatography_LC-UV_and_UHPLC-DAD-MS_and_Spectroscopy_Mid-IR_and_NIR_with_PCA
https://www.benchchem.com/product/b15382387#toxicological-assessment-of-vildagliptin-n-oxide
https://www.benchchem.com/product/b15382387#toxicological-assessment-of-vildagliptin-n-oxide
https://www.benchchem.com/product/b15382387#toxicological-assessment-of-vildagliptin-n-oxide
https://www.benchchem.com/product/b15382387#toxicological-assessment-of-vildagliptin-n-oxide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15382387?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15382387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15382387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

